Modaline sulfate

Übersicht

Beschreibung

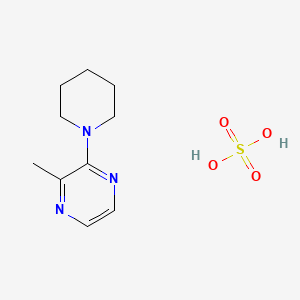

Modaline sulfate is a chemical compound with the molecular formula C10H17N3O4S . It is known for its role in promoting the expression of Oct4, a transcription factor crucial for maintaining the self-renewal and pluripotency of stem cells . This compound has garnered significant attention in the fields of regenerative medicine and stem cell research due to its unique properties.

Vorbereitungsmethoden

The synthesis of modaline sulfate involves several steps. One common method includes the reaction of 2-methyl-3-piperidinopyrazine with sulfuric acid to form the sulfate salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Analyse Chemischer Reaktionen

Modalinsulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Modalinsulfat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: Modalinsulfat kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Stem Cell Research

Promotion of Pluripotency and Self-Renewal

Recent studies have demonstrated that modaline sulfate significantly enhances the expression of Oct4, a key marker of pluripotency in stem cells. In a study involving P19 cells, this compound was found to:

- Increase Oct4 Expression : The compound elevated Oct4 levels at both mRNA and protein levels, indicating its role as an activator of pluripotency .

- Enhance Self-Renewal Capacity : this compound-treated P19 cells exhibited improved self-renewal capabilities, as evidenced by increased colony formation and alkaline phosphatase activity .

- Facilitate Teratoma Formation : In vivo experiments showed that this compound promoted teratoma formation, further supporting its potential in regenerative medicine .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve the activation of critical signaling pathways:

- JAK/STAT3 Signaling Pathway : this compound activates this pathway, which is crucial for maintaining stem cell properties .

- Wnt Signaling Pathway : The compound also engages the classic Wnt signaling pathway, contributing to the maintenance of pluripotency and self-renewal .

Pharmacological Applications

Monoamine Oxidase Inhibition

This compound has been identified as a monoamine oxidase inhibitor, suggesting potential applications in treating mood disorders. Its pharmacological profile includes:

- Antidepressant Activity : this compound's ability to inhibit monoamine oxidase aligns it with other antidepressants, potentially offering therapeutic benefits for conditions like depression .

- Comparative Studies : Historical pharmacological studies have classified this compound alongside imipramine-like drugs, indicating its relevance in psychopharmacology .

Table 1: Summary of Key Findings on this compound

Wirkmechanismus

The mechanism of action of modaline sulfate involves the activation of the JAK/STAT3 and Wnt signaling pathways . By promoting the expression of Oct4, this compound helps maintain the self-renewal and pluripotency of stem cells. This activation is crucial for the compound’s effects on stem cell differentiation and proliferation.

Vergleich Mit ähnlichen Verbindungen

Modalinsulfat kann mit anderen Verbindungen mit ähnlichen Eigenschaften verglichen werden, wie z. B.:

Ethyl-p-Methoxyzimtsäureester: Erhöht die Expression von Oct4 und erhält die Pluripotenz von Stammzellen.

Iproniazidphosphat: Ein nicht-selektiver, irreversibler Monoaminoxidase-Hemmer, der als Antidepressivum eingesetzt wird.

Modalinsulfat zeichnet sich durch seine spezifische Aktivierung der JAK/STAT3- und Wnt-Signalwege aus, was es besonders effektiv in der Stammzellforschung und regenerativen Medizin macht .

Biologische Aktivität

Modaline sulfate (MDLS) is a compound with significant biological activity, particularly in the context of stem cell research and pharmacology. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

Recent studies have identified that this compound promotes the expression of Oct4 , a critical transcription factor for maintaining pluripotency in stem cells. The compound operates primarily through the activation of two key signaling pathways: JAK/STAT3 and Wnt signaling pathways. These pathways are essential for regulating self-renewal and differentiation in embryonic stem cells.

Key Findings:

- Oct4 Expression : MDLS significantly increases Oct4 levels at both mRNA and protein levels in P19 embryonic carcinoma cells, which are widely used as a model for studying pluripotency .

- Self-Renewal Capacity : The compound enhances the self-renewal ability of P19 cells, evidenced by increased colony formation and alkaline phosphatase activity, markers indicative of pluripotency .

- Teratoma Formation : MDLS-treated P19 cells demonstrated enhanced differentiation potential, leading to teratoma formation in vivo, which is a hallmark of pluripotent stem cells .

Pharmacological Profile

This compound has been linked to pharmacological effects that suggest it may function as a monoamine oxidase inhibitor (MAOI) and exhibit antidepressant properties. This dual action is significant as it positions MDLS within therapeutic contexts for mood disorders and neurodegenerative diseases.

Historical Context:

- A study from 1965 indicated that this compound exhibited pharmacological effects similar to those of imipramine-like drugs, which are commonly used in treating depression .

- Its classification as a psychoanaleptic further underscores its potential use in psychiatric treatments .

Table 1: Summary of Key Studies on this compound

Experimental Methodologies

The biological activity of this compound has been assessed using various experimental techniques:

- Colony Formation Assay : Evaluates the ability of stem cells to proliferate and maintain their pluripotent state.

- Alkaline Phosphatase Activity Assay : Measures the expression of pluripotency markers.

- Teratoma Formation Assay : Assesses differentiation potential in vivo.

- Western Blotting and RT-PCR : Used to quantify changes in gene expression related to stem cell maintenance.

Eigenschaften

IUPAC Name |

2-methyl-3-piperidin-1-ylpyrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXZNORUUOVBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182775 | |

| Record name | Modaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2856-75-9 | |

| Record name | Pyrazine, 2-methyl-3-(1-piperidinyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2856-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modaline sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002856759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MODALINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MODALINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Modaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-3-PIPERIDINOPYRAZINE SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3315AI6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.